molecular formula C21H21N3O B2870015 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one CAS No. 847396-36-5

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one

Cat. No. B2870015
CAS RN: 847396-36-5
M. Wt: 331.419
InChI Key: IOFVDWAGXMJKFD-UHFFFAOYSA-N
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Description

The compound “4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of this compound has been reported by Hsieh et al . They synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated it for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 by MTT assay using cisplatin as a reference drug .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other imidazole derivatives. Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Stereoselective Synthesis and Medicinal Chemistry Applications

  • Stereoselectivity in Organic Synthesis : Imidazolidin-4-ones, including structures related to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against enzymatic hydrolysis. The stereoselective formation of imidazolidin-4-ones from alpha-aminoamide derivatives demonstrates the importance of intramolecular hydrogen bonding in determining the stereochemical outcome of such reactions, highlighting their significance in medicinal chemistry and drug design (Ferraz et al., 2007).

Photophysical Applications

  • Photophysical and Photochemical Properties : Derivatives of benzimidazole, including the allyl-substituted variants, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, especially when incorporated into phthalocyanines, show promising singlet-oxygen generation capabilities, indicating potential applications in photodynamic therapy and as photosensitizers (Şen et al., 2018).

Catalysis and Synthetic Applications

  • Catalysis and Chemical Synthesis : Compounds related to this compound have been utilized as intermediates in the synthesis of complex molecules. For instance, N-heterocyclic carbene (NHC) palladium complexes have been modified to enhance catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the coupling of aryl chlorides at room temperature. This showcases the utility of such compounds in developing more efficient catalysts for organic synthesis (Marion et al., 2006).

Polymer Science

  • Polymeric Materials : The synthesis of poly(N-allyl-tetrasubstituted imidazole) has been reported, where the incorporation of benzene and furan rings enhances the material's thermal stability and luminescence properties. Such polymers have potential applications in heat-resistant and luminescent materials, demonstrating the versatility of these chemical structures in material science (Chang et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation of its biological activities and potential applications in medicine. Given the broad range of activities shown by imidazole derivatives, this compound could have potential uses in treating a variety of conditions .

properties

IUPAC Name

1-benzyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-12-24-19-11-7-6-10-18(19)22-21(24)17-13-20(25)23(15-17)14-16-8-4-3-5-9-16/h2-11,17H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFVDWAGXMJKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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